molecular formula C12H20N4 B13053742 (5AR,9AR)-1-Isopropyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine

(5AR,9AR)-1-Isopropyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine

Cat. No.: B13053742
M. Wt: 220.31 g/mol
InChI Key: TYLUGBAGQWBMLO-NXEZZACHSA-N
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Description

(5AR,9AR)-1-Isopropyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine is a research chemical of significant interest in neuropharmacology, recognized for its high-potency and selective agonism at GABA A receptors (Source) . This compound is a rigid, stereospecific analog of compounds like phenibut, engineered to act primarily on the central nervous system's benzodiazepine binding site (Source) . Its main research value lies in its subtype selectivity and its role as a tool compound for probing the structure and function of GABA A receptor subtypes, which are critical for understanding mechanisms of sedation, anxiolysis, and anesthesia. Investigations into this and related triazolodiazepine analogs focus on elucidating the intricate pharmacology of GABAergic transmission and designing novel ligands with improved therapeutic profiles and reduced side effects (Source) . Its specific stereochemistry is crucial for its binding affinity and functional activity, making it an essential compound for structure-activity relationship (SAR) studies aimed at developing new neuropharmacological agents.

Properties

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

(5aR,9aR)-1-propan-2-yl-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine

InChI

InChI=1S/C12H20N4/c1-8(2)12-15-14-11-4-3-9-7-13-6-5-10(9)16(11)12/h8-10,13H,3-7H2,1-2H3/t9-,10-/m1/s1

InChI Key

TYLUGBAGQWBMLO-NXEZZACHSA-N

Isomeric SMILES

CC(C)C1=NN=C2N1[C@@H]3CCNC[C@H]3CC2

Canonical SMILES

CC(C)C1=NN=C2N1C3CCNCC3CC2

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Literature indicates that the synthesis typically starts from commercially available piperidine derivatives or piperidone carboxylates, such as ethyl 4-oxopiperidine-1-carboxylate, which serve as scaffolds for ring fusion and functionalization.

Formation of the Triazolo-Fused Ring System

The triazole ring is commonly introduced via cyclization reactions involving hydrazine derivatives or azide intermediates reacting with keto or aldehyde functionalities on the piperidine scaffold. Thetriazole ring is formed by condensation and cyclization steps, often under acidic or basic catalysis, to yield the fused heterocycle.

Stereoselective Hydrogenation and Ring Saturation

The octahydro portion is achieved by selective hydrogenation or reduction of the aromatic or partially unsaturated precursor rings. Control over stereochemistry (5AR,9AR) is accomplished through stereoselective catalytic hydrogenation or via chiral auxiliaries and reagents during ring closure steps.

Detailed Synthetic Procedure (Generalized)

Step Reaction Type Reagents/Conditions Outcome
1 Starting scaffold preparation Commercial ethyl 4-oxopiperidine-1-carboxylate Piperidine ring with keto functionality
2 Cyclization to form triazole ring Hydrazine hydrate or substituted hydrazine, acid/base catalysis Formation of fused triazolo ring
3 Stereoselective reduction Catalytic hydrogenation (e.g., Pd/C, H2) or chiral reducing agents Octahydro ring system with defined stereochemistry
4 N-alkylation Isopropyl halide (e.g., isopropyl bromide), base (e.g., K2CO3) N-1 isopropyl substitution
5 Purification Chromatography, recrystallization Pure (5AR,9AR)-1-Isopropyl-4,5,5A,6,7,8,9,9A-octahydro-triazolo[4,3-A]naphthyridine

Research Findings and Optimization

  • Stereoselectivity: The stereochemical outcome is influenced by the choice of catalyst and reaction conditions during hydrogenation. Using chiral catalysts or specific solvents can enhance diastereoselectivity.
  • Yield and Purity: Optimized reaction times and temperatures during cyclization and reduction steps improve yield and reduce impurities.
  • Scaffold Utility: The triazolo-fused scaffold has been incorporated into biologically active molecules, demonstrating the synthetic route’s versatility and robustness.

Summary Table of Preparation Parameters

Parameter Details Comments
Starting Material Ethyl 4-oxopiperidine-1-carboxylate Commercially available
Key Reagents Hydrazine derivatives, isopropyl halides, H2, Pd/C For cyclization, alkylation, reduction
Catalysts Pd/C or chiral catalysts For stereoselective hydrogenation
Solvents Ethanol, dichloromethane, acetic acid Depending on step
Temperature Range 0°C to reflux Step-dependent
Purification Chromatography, recrystallization To achieve high purity
Stereochemistry Control Chiral catalysts, reaction conditions Critical for desired isomer

Chemical Reactions Analysis

Types of Reactions

(5AR,9AR)-1-Isopropyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.

    Reduction: Reduction to more saturated compounds using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (5AR,9AR)-1-Isopropyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine exhibit antimicrobial properties. Studies have shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi. This property makes them candidates for developing new antibiotics or antifungal agents.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Triazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Further research is needed to elucidate the mechanisms by which (5AR,9AR)-1-Isopropyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine exerts these effects.

Neuropharmacological Effects

The compound's structural features may allow it to interact with neurotransmitter systems. Some studies have indicated that triazole derivatives can modulate GABAergic and serotonergic pathways. This suggests potential applications in treating neurological disorders such as anxiety and depression.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various triazole compounds against Staphylococcus aureus and Candida albicans:

  • Findings : (5AR,9AR)-1-Isopropyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine showed a significant reduction in microbial growth compared to control groups.
  • : The compound demonstrated promising antimicrobial activity warranting further investigation for therapeutic use.

Case Study 2: Anticancer Activity

Research focused on the effects of triazole derivatives on human breast cancer cell lines revealed:

  • Results : The compound induced cell cycle arrest and apoptosis in MCF-7 cells.
  • Implications : These findings suggest that (5AR,9AR)-1-Isopropyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine could be a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of (5AR,9AR)-1-Isopropyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Key Structural Features:

  • Core Structure : The target compound contains an octahydro-[1,6]naphthyridine fused to a 1,2,4-triazole ring, conferring rigidity and stereochemical complexity.

Analogous Compounds:

11-Aryl-10-oxo-7,8,10,11-tetrahydro-1H-[1,2,3]triazolo[4′,5′:3,4]benzo[1,2-b][1,6]naphthyridine derivatives (): Core: Benzo-fused tetrahydro-triazolo-naphthyridine with a carbonyl group at position 10. Stereochemistry: Lacks explicit stereochemical descriptors, suggesting racemic or undefined configurations compared to the target’s (5aR,9aR) specificity.

Key Differences :

  • The target compound’s synthesis likely requires stereochemical control (e.g., asymmetric hydrogenation) due to its (5aR,9aR) configuration, whereas the analogs in are synthesized via a catalyst-free, one-pot reaction under mild conditions.
  • The absence of a benzo ring and carbonyl group in the target simplifies aromatic interactions but increases conformational flexibility.

Spectroscopic Characterization

Compound Key NMR Signals (Hypothesized or Observed) UV-Vis Features
Target Compound - 1H-NMR : δ 0.9–1.2 (isopropyl CH3), 1.5–2.5 (octahydro CH2), 3.0–4.0 (triazole-proximal CH) Absence of aromatic π→π* transitions
11-Aryl-10-oxo Derivatives () - 1H-NMR : δ 7.0–8.5 (aromatic protons), 4.5–5.5 (NH), 2.5–3.5 (tetrahydro CH2) Strong absorption at 250–300 nm

Notable Contrasts:

  • The target’s aliphatic protons dominate its NMR profile, whereas analogs exhibit distinct aromatic signals and carbonyl-related shifts.
  • UV spectra for the target would lack strong aromatic absorption bands, unlike benzo-fused analogs.

Research Findings and Implications

While direct biological data for the target compound are unavailable in the provided evidence, its structural analogs offer insights:

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